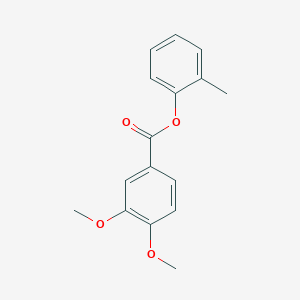

2-Methylphenyl 3,4-dimethoxybenzoate

Description

3,4-Dimethoxybenzoate esters are a class of organic compounds derived from 3,4-dimethoxybenzoic acid, where the carboxylic acid group is esterified with diverse alcohol or amine-derived moieties. These compounds are widely studied for their structural diversity and biological activities, including cholinesterase inhibition, antitumor properties, and enzyme interaction potentials . The 3,4-dimethoxy substitution on the aromatic ring enhances electron-donating effects, influencing reactivity and intermolecular interactions. Variations in the esterifying group significantly alter physicochemical properties, bioavailability, and target specificity.

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

(2-methylphenyl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C16H16O4/c1-11-6-4-5-7-13(11)20-16(17)12-8-9-14(18-2)15(10-12)19-3/h4-10H,1-3H3 |

InChI Key |

CLCCSYYUMISTFC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Overview of 3,4-Dimethoxybenzoate Derivatives

Cholinesterase Inhibition

- (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate exhibited moderate cholinesterase inhibition (AChE IC50: 8.45 µM; BuChE IC50: 14.44 µM), outperforming its nitro-substituted analog (AChE IC50: 3.25 µM; BuChE IC50: 8.45 µM) in binding affinity. Molecular docking revealed that the dimethoxy group facilitates hydrogen bonding with catalytic residues (e.g., Tyr337 in AChE), while the furan carbonyl enhances π-π interactions .

- Ethyl 3,4-dimethoxybenzoate served as a precursor in synthesizing erlotinib derivatives with antitumor activity against A549 lung cancer cells, highlighting the role of methoxy groups in stabilizing drug-receptor interactions .

Structural Influence on Activity

- Electron-donating vs. electron-withdrawing groups : The 3,4-dimethoxy substitution (electron-donating) enhances cholinesterase inhibition compared to nitro groups (electron-withdrawing), as seen in . Methoxy groups improve solubility and binding pocket compatibility.

Physicochemical and Crystallographic Properties

- Tryptamine 3,4-dimethoxybenzoate crystallizes in a monoclinic system (space group P2/c) with distinct hydrogen-bonding networks, influencing stability and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.